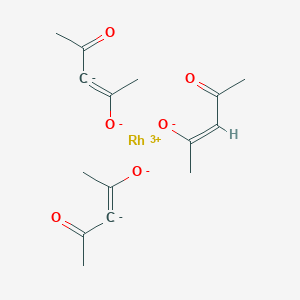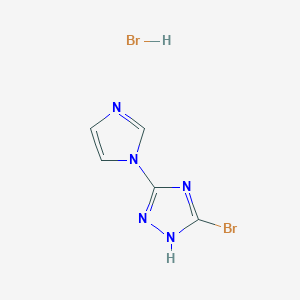
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylthiazol-4-YL)propanoic acid hydrobromide: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiazol-4-YL)propanoic acid hydrobromide typically involves the following steps:
Formation of 2-Methylthiazole: This can be achieved by the cyclization of appropriate precursors such as 2-bromoacetone and thiourea under acidic conditions.
Alkylation: The 2-Methylthiazole is then alkylated with a suitable alkylating agent such as 3-bromopropanoic acid to form 3-(2-Methylthiazol-4-YL)propanoic acid.
Hydrobromide Formation: The final step involves the conversion of 3-(2-Methylthiazol-4-YL)propanoic acid to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methylthiazol-4-YL)propanoic acid hydrobromide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-Methylthiazol-4-YL)propanoic acid hydrobromide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various thiazole-based compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, 3-(2-Methylthiazol-4-YL)propanoic acid hydrobromide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the production of various chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-(2-Methylthiazol-4-YL)propanoic acid hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
3-(2-Thiazolyl)propanoic acid: A related compound with a thiazole ring but lacking the methyl group.
4-Methylthiazole-5-carboxylic acid: Another thiazole derivative with a carboxylic acid group.
Uniqueness
3-(2-Methylthiazol-4-YL)propanoic acid hydrobromide is unique due to the presence of both the thiazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.BrH/c1-5-8-6(4-11-5)2-3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYDWKXISPWWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCC(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B8139652.png)

![N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B8139663.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)








![3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B8139770.png)

